3-Fluoro-4-(trifluoromethyl)benzyl chloride

Übersicht

Beschreibung

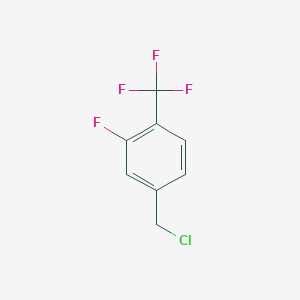

3-Fluoro-4-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H5ClF4. It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl chloride typically involves the chlorination of 3-Fluoro-4-(trifluoromethyl)toluene. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the toluene derivative to the benzyl chloride compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(trifluoromethyl)benzyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can convert the benzyl chloride to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Nucleophilic Substitution: Products include substituted benzyl derivatives like benzyl amines, benzyl ethers, and benzyl thiols.

Oxidation: Products include 3-Fluoro-4-(trifluoromethyl)benzaldehyde and 3-Fluoro-4-(trifluoromethyl)benzoic acid.

Reduction: The major product is 3-Fluoro-4-(trifluoromethyl)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(trifluoromethyl)benzyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzyl chloride moiety is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and biological studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Fluorobenzyl chloride: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the fluorine atom at the 3-position.

3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of the benzyl chloride moiety.

Uniqueness

3-Fluoro-4-(trifluoromethyl)benzyl chloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various chemical and biological applications.

Biologische Aktivität

3-Fluoro-4-(trifluoromethyl)benzyl chloride is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and fluoro groups, may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H5ClF4. The presence of multiple fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to various biological receptors.

1. Anticancer Potential

Research has indicated that compounds with similar fluorinated structures exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups in drug design has been shown to enhance the potency against various cancer cell lines. In one study, compounds with a similar structural motif demonstrated IC50 values in the nanomolar range against multiple cancer types, suggesting that this compound could also possess notable anticancer activity .

The biological activity of this compound may be attributed to its ability to modulate enzyme or receptor activity. The fluorinated groups are known to enhance binding affinity due to their electron-withdrawing nature, which can stabilize interactions with target proteins. This characteristic makes it a valuable candidate for drug discovery aimed at targeting specific pathways involved in cancer progression or other diseases .

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various fluorinated compounds, including those structurally related to this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.01 to 1 µM across different cancer cell lines, highlighting their potential as effective anticancer agents .

| Compound Name | IC50 Value (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.05 | MDA-MB-231 |

| Compound B | 0.12 | A549 |

| Compound C | 0.25 | HL-60 |

Case Study: Enzyme Inhibition

Another research focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drugs. Compounds similar to this compound were tested and showed promising selectivity against Plasmodium species while demonstrating minimal inhibition of human DHODH . The selectivity index indicates potential for developing new antimalarial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the trifluoromethyl group enhances biological activity by increasing hydrophobic interactions with target proteins. This modification has been associated with improved pharmacokinetic properties and increased potency compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRMEGUZSFQNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.